

Deunirmatrelvir (VV116): A Technical Overview of In Vivo Efficacy Studies

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Compound of Interest

Compound Name: Deunirmatrelvir

Cat. No.: B12392783

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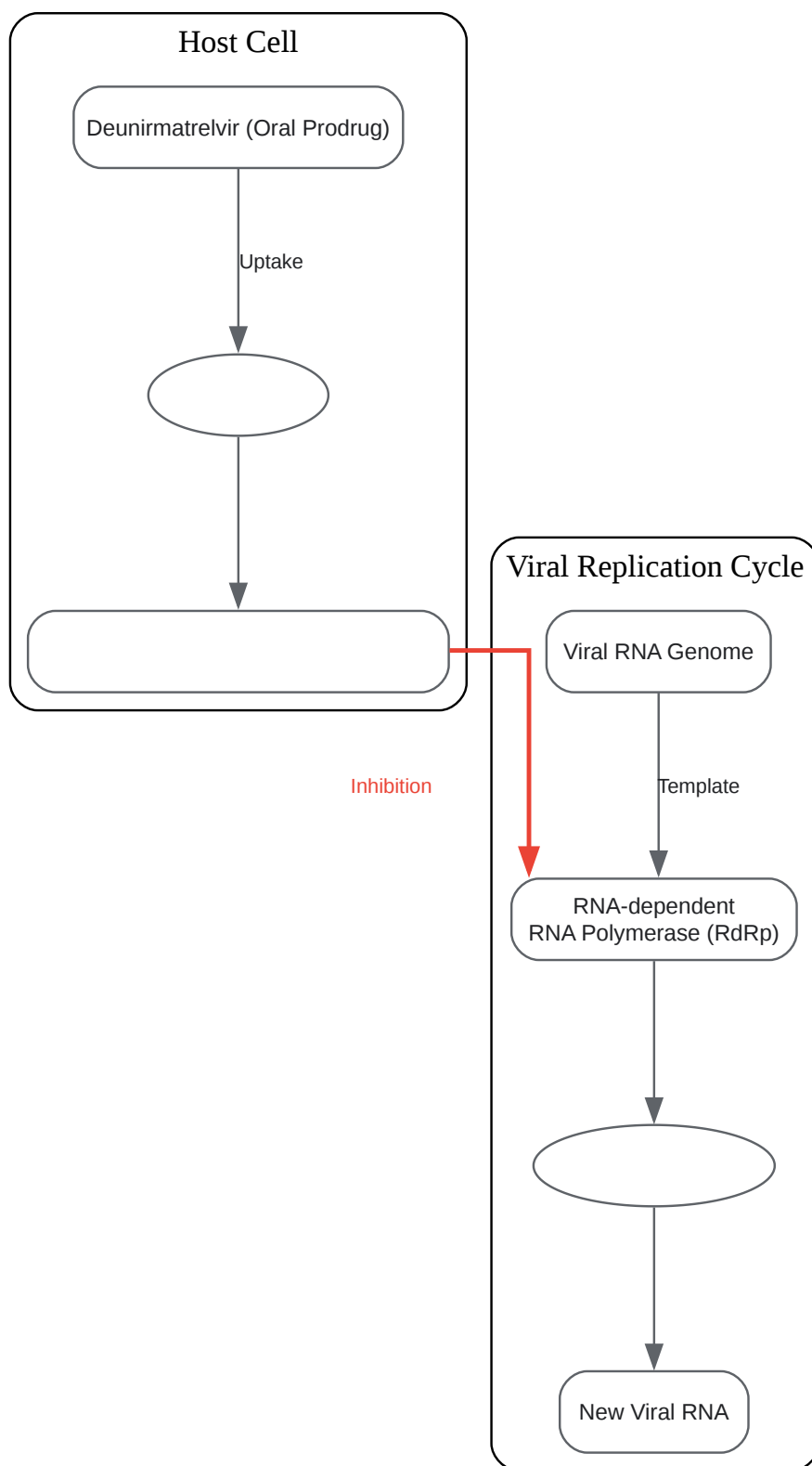
For Researchers, Scientists, and Drug Development Professionals

Introduction

Deunirmatrelvir, also known as VV116, has emerged as a significant oral antiviral candidate in the ongoing effort to combat SARS-CoV-2 and other coronaviruses. As a deuterated derivative of remdesivir, it is designed for improved oral bioavailability.^{[1][2][3]} This technical guide provides a comprehensive summary of the in vivo efficacy studies of **deunirmatrelvir**, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanism of action.

Core Mechanism of Action

Deunirmatrelvir is a prodrug that is metabolized to its active form, which acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp).^[1] This enzyme is essential for the replication of the viral RNA genome. By inhibiting RdRp, **deunirmatrelvir** effectively halts viral replication. Time-of-addition assays have confirmed that the antiviral activity of **deunirmatrelvir** occurs during the viral genome replication stage.^[1]



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Mechanism of Action of **Deunirmatrelvir**.

In Vivo Efficacy Studies

Deunirmatrelvir has demonstrated significant antiviral efficacy in various animal models of coronavirus infection. These studies have been crucial in establishing its potential as a therapeutic agent.

SARS-CoV-2 Infection Models

K18-hACE2 Transgenic Mouse Model:

K18-hACE2 transgenic mice, which are highly susceptible to SARS-CoV-2 infection, have been utilized to evaluate the in vivo potency of **deunirmatrelvir** against the Delta variant.

Table 1: Efficacy of **Deunirmatrelvir** in K18-hACE2 Mice Infected with SARS-CoV-2 Delta Variant

Treatment Group	Dose (mg/kg, BID)	Timepoint (dpi)	Lung Viral Load Reduction (log-fold vs. Vehicle)
Deunirmatrelvir	50	2	1-2
Deunirmatrelvir	50	4	1-2
Deunirmatrelvir	100	2	1-2
Deunirmatrelvir	100	4	1-2

BID: Twice a day; dpi: days post-infection.

At a dose of 100 mg/kg, **deunirmatrelvir** suppressed the viral titers in the lungs to below the limit of detection at 4 days post-infection.

Other Coronavirus Infection Models

Murine Hepatitis Virus (MHV) Infected Mouse Model:

The MHV-infected mouse model is a well-established system for assessing the in vivo activity of anti-coronavirus drugs.

Table 2: Efficacy of **Deunirmatrelvir** in MHV-Infected Mice

Treatment Group	Dose (mg/kg, BID)	Liver Viral Genome Copies (vs. Control)	Liver Viral Titers (vs. Control)
Deunirmatrelvir	25	Significantly Decreased	Significantly Decreased
Deunirmatrelvir	50	Significantly Decreased	Significantly Decreased
Deunirmatrelvir	100	Substantially Decreased	Substantially Decreased

BID: Twice a day.

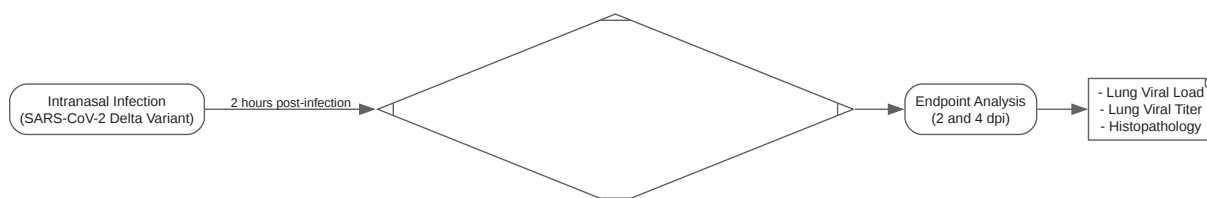
Treatment with **deunirmatrelvir** also led to a dose-dependent decrease in inflammatory cell infiltration in the liver and improved survival rates and body weight compared to the vehicle-treated group.

Human Coronavirus OC43 (HCoV-OC43) Suckling Mouse Model:

Deunirmatrelvir has also been evaluated in a suckling Balb/c mouse model of HCoV-OC43 infection, which can cause a lethal acute encephalitis.

Experimental Protocols

K18-hACE2 Mouse Model of SARS-CoV-2 Infection

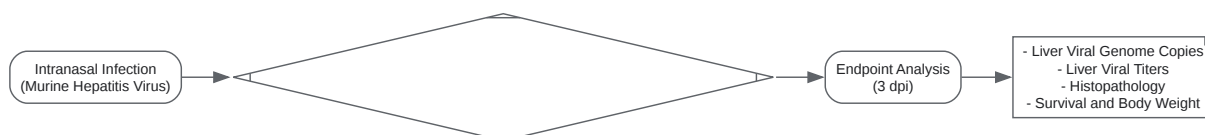


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Workflow for K18-hACE2 Mouse Efficacy Study.

- Animal Model: K18-hACE2 transgenic mice.
- Virus: SARS-CoV-2 Delta variant.
- Infection Route: Intranasal challenge.
- Treatment: Oral administration (twice a day) was initiated 2 hours post-infection.
- Dosing Groups:
 - Vehicle control.
 - **Deunirmatrelvir** (50 mg/kg and 100 mg/kg).
 - Nirmatrelvir (100 mg/kg) with ritonavir (50 mg/kg).
 - Combination of **deunirmatrelvir** (50 mg/kg) and nirmatrelvir (100 mg/kg) with ritonavir (50 mg/kg).
- Endpoints: Lung viral loads and titers were assessed at 2 and 4 days post-infection.

MHV-Infected Mouse Model



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Workflow for MHV-Infected Mouse Efficacy Study.

- Animal Model: Three-week-old mice.

- Virus: Murine Hepatitis Virus (MHV).
- Infection Route: Intranasal infection.
- Treatment: Oral administration (bis in die - twice a day).
- Dosing Groups:
 - Vehicle control.
 - **Deunirmatrelvir** (25, 50, and 100 mg/kg).
- Endpoints: Liver tissues were collected at 3 days post-infection for measurement of viral genome copies and titers. Survival and body weight were monitored daily for seven days.

Pharmacokinetics

Pharmacokinetic studies in mice have been conducted to understand the absorption, distribution, metabolism, and excretion of **deunirmatrelvir**. These studies are essential for determining appropriate dosing regimens for efficacy studies. When co-administered with ritonavir, **deunirmatrelvir** and nirmatrelvir have shown non-interacting pharmacokinetic properties in mice.

Conclusion

The in vivo efficacy studies of **deunirmatrelvir** (VV116) in various animal models have consistently demonstrated its potent antiviral activity against a broad spectrum of coronaviruses, including SARS-CoV-2 variants. The data from these preclinical studies, which show significant reductions in viral load and improvements in clinical outcomes, have provided a strong rationale for its clinical development. The detailed experimental protocols outlined in this guide offer a framework for researchers in the field to design and interpret further studies on this promising oral antiviral agent.

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